An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)
An In-depth Technical Guide to 1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA), a ubiquitous anionic phospholipid, is a pivotal component of cellular membranes and a critical signaling molecule. This guide provides a comprehensive overview of DOPA, detailing its chemical and physical properties, synthesis methodologies, and profound biological roles. Special emphasis is placed on its function as a lipid second messenger in key signaling cascades, such as the mTOR and Raf-1 pathways, and its burgeoning applications in advanced drug delivery systems. This document serves as a technical resource, offering structured data, detailed experimental protocols, and visual representations of complex biological and experimental processes to facilitate further research and development.
Introduction
1,2-Dioleoyl-sn-glycero-3-phosphate, also known as dioleoylphosphatidic acid (DOPA) or 18:1 PA, is a glycerophospholipid characterized by a glycerol (B35011) backbone, two oleic acid chains esterified at the sn-1 and sn-2 positions, and a phosphate (B84403) group at the sn-3 position. As the simplest glycerophospholipid, it serves as a precursor for the biosynthesis of more complex phospholipids (B1166683) and triacylglycerols. Beyond its structural role in biological membranes, DOPA is a potent lipid second messenger, modulating the activity of numerous proteins and influencing critical cellular processes. Its unique physicochemical properties, including its conical shape and anionic headgroup, make it an invaluable tool in the formulation of drug delivery vehicles such as liposomes and micelles.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of DOPA is essential for its application in research and drug development. Key quantitative data are summarized in the tables below.
Table 1: Chemical Identifiers and Synonyms
| Property | Value |
| IUPAC Name | (2R)-2,3-bis(oleoyloxy)propyl hydrogen phosphate |
| Synonyms | 1,2-Dioleoyl-sn-glycero-3-phosphatidic acid, Dioleoylphosphatidic acid, DOPA, 18:1 PA, PA(18:1/18:1) |
| CAS Number | 108392-02-5 (Sodium Salt) |
| Molecular Formula | C₃₉H₇₃O₈P |
| Molecular Weight | 701.0 g/mol |
Table 2: Physical and Chemical Properties
| Property | Value | Reference |
| Physical Form | Powder | [1] |
| Melting Point | Not explicitly stated in the search results, but it is a waxy solid at room temperature. | |
| Solubility | Methanol (B129727): 10 mg/mL (with sonication) DMSO: 1.25 mg/mL (with sonication and warming) Ethanol: < 1 mg/mL (insoluble) Chloroform (B151607): Soluble | [2][3] |
| Storage Temperature | -20°C | [1] |
| Purity | >99% (TLC) | [1][4] |
Synthesis of 1,2-Dioleoyl-sn-glycero-3-phosphate
The synthesis of DOPA can be achieved through both biosynthetic and chemical routes.
Biosynthesis
In biological systems, phosphatidic acids are synthesized de novo from glycerol-3-phosphate (G3P).[5] The pathway involves two key enzymatic steps:
-
Acylation of G3P: Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the acylation of G3P at the sn-1 position to form lysophosphatidic acid (LPA).[6]
-
Acylation of LPA: Lysophosphatidic acid acyltransferase (LPAAT) then acylates LPA at the sn-2 position to yield phosphatidic acid.[6]
The specific incorporation of oleic acid at both positions is determined by the substrate specificity of the acyltransferases.
Chemical Synthesis
A general strategy for the chemical synthesis of DOPA involves the stereospecific functionalization of a glycerol backbone. A plausible multi-step protocol is outlined below, based on established methods for phospholipid synthesis.
Experimental Protocol: Chemical Synthesis of DOPA
Materials:
-
sn-Glycerol-3-phosphate
-
Oleoyl chloride
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform, methanol, water)
Procedure:
-
Protection of the Phosphate Group: The phosphate group of sn-glycerol-3-phosphate is first protected, for example, as a benzyl (B1604629) ester, to prevent side reactions.
-
Acylation: The protected sn-glycerol-3-phosphate is dissolved in anhydrous pyridine and cooled in an ice bath. Oleoyl chloride (2.2 equivalents) dissolved in anhydrous DCM is added dropwise with stirring under an inert atmosphere (e.g., argon).
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched by the addition of water. The product is extracted with DCM, and the organic layer is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography using a gradient of chloroform and methanol to yield the protected DOPA.
-
Deprotection: The protecting group on the phosphate is removed. For a benzyl group, this is typically achieved by hydrogenolysis using a palladium catalyst (Pd/C) under a hydrogen atmosphere.
-
Final Purification: The final product, 1,2-Dioleoyl-sn-glycero-3-phosphate, is purified by chromatography or recrystallization to yield a pure, waxy solid.
Biological Role and Signaling Pathways
As a phosphatidic acid, DOPA is a key signaling molecule that regulates a variety of cellular processes, including cell growth, proliferation, and membrane trafficking.[7] It exerts its effects by binding to and modulating the activity of specific intracellular proteins.
The mTOR Signaling Pathway
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and metabolism.[8] Phosphatidic acid is a critical activator of the mTOR complex 1 (mTORC1).[2][9] PA can be generated by phospholipase D (PLD) and directly binds to the FRB domain of mTOR, leading to the activation of mTORC1 signaling.[10][11] This activation promotes protein synthesis and cell proliferation.[2]
The Raf-1 Signaling Pathway
Raf-1 is a key component of the mitogen-activated protein kinase (MAPK) cascade, which is crucial for cell proliferation, differentiation, and survival. Phosphatidic acid plays a vital role in the activation of Raf-1 by mediating its translocation from the cytosol to the cell membrane.[12][13] At the membrane, Raf-1 is activated, leading to the downstream phosphorylation cascade of MEK and ERK, ultimately resulting in the regulation of gene expression.[3]
Applications in Drug Development
The amphiphilic nature and biocompatibility of DOPA make it an excellent component for constructing lipid-based drug delivery systems.
Liposome Formulation
DOPA is frequently incorporated into liposomal formulations to modulate their physical properties and enhance their efficacy. As an anionic lipid, it can increase the negative surface charge of liposomes, which can influence their stability and interaction with biological membranes.
Experimental Protocol: Preparation of DOPA-Containing Liposomes by Thin-Film Hydration
Materials:
-
1,2-Dioleoyl-sn-glycero-3-phosphate (DOPA)
-
Other lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) - DOPC, cholesterol)
-
Drug to be encapsulated (hydrophilic or lipophilic)
-
Organic solvent (e.g., chloroform or a chloroform:methanol mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath sonicator or extruder
Procedure:
-
Lipid Dissolution: DOPA and other lipids are dissolved in the organic solvent in a round-bottom flask to form a clear solution.
-
Film Formation: The organic solvent is removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner surface of the flask.
-
Film Drying: The lipid film is further dried under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with the aqueous buffer (which may contain a hydrophilic drug). The hydration is performed at a temperature above the phase transition temperature of the lipids.
-
Vesicle Formation: The flask is agitated (e.g., by vortexing or gentle shaking) to disperse the lipid film, leading to the formation of multilamellar vesicles (MLVs).
-
Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs or LUVs), the MLV suspension can be sonicated using a bath sonicator or extruded through polycarbonate membranes of a defined pore size.
Role in Membrane Fusion
The conical shape of DOPA, with its small headgroup and large acyl chain area, can induce negative curvature in lipid bilayers.[14] This property is crucial for processes involving membrane fusion and fission, which are essential for the delivery of encapsulated drugs into the cytoplasm of target cells.[14][15]
Conclusion
1,2-Dioleoyl-sn-glycero-3-phosphate is a multifaceted phospholipid with significant implications for cell biology and pharmaceutical sciences. Its dual role as a fundamental structural component of membranes and a dynamic signaling molecule underscores its importance in cellular homeostasis. For drug development professionals, the unique physicochemical properties of DOPA offer a versatile platform for the design and formulation of innovative lipid-based nanocarriers. Further exploration of its signaling functions and its interactions within complex biological systems will undoubtedly unveil new therapeutic opportunities and advance the field of targeted drug delivery.
References
- 1. Synthesis of phosphatidic acids via cobalt(salen) catalyzed epoxide ring-opening with dibenzyl phosphate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB00168C [pubs.rsc.org]
- 2. Phosphatidic acid mediates activation of mTORC1 through the ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phospholipase D and its product, phosphatidic acid, mediate agonist-dependent raf-1 translocation to the plasma membrane and the activation of the mitogen-activated protein kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphatidic acid - Wikipedia [en.wikipedia.org]
- 5. Unveiling Phosphatidic Acidâ : Chemical Properties and Metabolic Pathways - MetwareBio [metwarebio.com]
- 6. researchgate.net [researchgate.net]
- 7. Phosphatidic acid signaling regulation of Ras superfamily of small guanosine triphosphatases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of mTOR by phosphatidic acid? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phosphatidic acid signaling to mTOR: Signals for the survival of human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphatidic acid drives mTORC1 lysosomal translocation in the absence of amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of mTOR by Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Raf-1 kinase possesses distinct binding domains for phosphatidylserine and phosphatidic acid. Phosphatidic acid regulates the translocation of Raf-1 in 12-O-tetradecanoylphorbol-13-acetate-stimulated Madin-Darby canine kidney cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The recruitment of Raf-1 to membranes is mediated by direct interaction with phosphatidic acid and is independent of association with Ras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phosphatidic acid in membrane rearrangements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phospholipase D1 produces phosphatidic acid at sites of secretory vesicle docking and fusion - PMC [pmc.ncbi.nlm.nih.gov]
